1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione
Description
1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4 and a nitro group at position 3. This pyrimidine moiety is linked to a phenethyl-substituted piperidine-3,5-dione ring. Its molecular formula is C₁₇H₁₈N₆O₄, with a calculated molecular weight of 370.37 g/mol.
Properties
IUPAC Name |
1-(4-amino-5-nitropyrimidin-2-yl)-4-(2-phenylethyl)piperidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c18-16-13(22(25)26)8-19-17(20-16)21-9-14(23)12(15(24)10-21)7-6-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPBHMKLGVJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)CN1C2=NC=C(C(=N2)N)[N+](=O)[O-])CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its antiviral, antibacterial, and anticancer activities.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 342.40 g/mol. The presence of nitro and amino groups in its structure is believed to contribute to its biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of piperidine have shown activity against HIV-1 and other viruses. In one study, certain derivatives exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with cytotoxic concentrations (CC50) ranging between 54 μM to 100 μM in various cell lines .
Antibacterial Activity
Nitro-containing compounds are well-known for their antibacterial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA . Compounds similar to the target compound have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Activity
Nitro compounds have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Recent findings indicate that certain nitro derivatives can inhibit tumor growth in vitro and in vivo models . The specific pathways through which these compounds exert their effects are still under investigation.
Study 1: Antiviral Screening
In a study focused on piperidine derivatives, several compounds were synthesized and screened for antiviral activity. Among these, a derivative with a similar structure to this compound showed significant inhibition against HIV replication in cell culture assays. The study concluded that structural modifications could enhance antiviral efficacy .
Study 2: Antibacterial Efficacy
Another research project evaluated the antibacterial activity of various nitro compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Target Compound vs. N²-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
Key Differences :
- Pyrimidine Substituents: Both compounds share a 5-nitropyrimidine backbone. However, the target compound has a 4-amino group, whereas the analog features 2,4-diamine substituents.
- Side Chains : The target compound’s piperidine-3,5-dione ring introduces two ketone groups, increasing polarity and hydrogen-bonding capacity. In contrast, the analog contains a 4-methylpiperidin-1-yl group, which is less polar and lacks ketone reactivity .
- Functional Groups: The phenethyl group (target) is more lipophilic (XLogP3 ~2.5, estimated) compared to the dimethylaminopropyl group in the analog (XLogP3 = 1.2), which includes a tertiary amine that may enhance solubility in acidic environments .
Target Compound vs. 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
This compound () shares a dione ring (pyrrolidine vs. piperidine) but diverges significantly in functionalization. The thiol-terminated undecanoyl chain enables conjugation or polymer formation, unlike the target compound’s aromatic and nitro-amino substituents .
Physicochemical Properties
| Property | Target Compound | N²-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
|---|---|---|
| Molecular Weight | 370.37 g/mol | 337.42 g/mol |
| Polar Surface Area | ~135 Ų (estimated) | 114.32 Ų |
| XLogP3 | ~2.5 (estimated) | 1.2 |
| Hydrogen Bond Acceptors | 6 | 7 |
| Key Reactivity | Piperidine-3,5-dione (Michael acceptor potential) | Stable ether and tertiary amine groups |
Implications :
Q & A
Q. What are the optimal synthetic routes for 1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione, and how can reaction yields be improved?
Answer: The synthesis of this compound likely involves multi-step reactions, including condensation of substituted pyrimidine precursors with a phenethyl-piperidine scaffold. A method analogous to the synthesis of substituted piperidones (e.g., 3,5-bis(arylidene)-4-piperidones) can be adapted:
- Step 1: Acid-catalyzed condensation of 4-amino-5-nitropyrimidine with a phenethyl-piperidine-dione precursor under HCl-saturated conditions .
- Step 2: Optimize reaction time and temperature (e.g., 48–72 hours at 60–80°C) to improve yield.
- Step 3: Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, CHCl₃/MeOH gradient).
- Key parameters: Monitor reaction progress via TLC (Rf ~0.4–0.5 in CHCl₃/Et₂O) and characterize intermediates using ¹H NMR and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Answer: Employ a combination of spectroscopic and chromatographic techniques:
- ¹H NMR: Confirm the presence of aromatic protons (δ 7.6–8.0 ppm for pyrimidine), phenethyl protons (δ 2.5–3.5 ppm), and piperidine-dione protons (δ 3.8–4.2 ppm) .
- Mass spectrometry (EI): Look for the molecular ion peak (M⁺) and fragmentation patterns consistent with the nitro and amino groups.
- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the compound’s bioactivity in pharmacological studies?
Answer: Use a Design of Experiments (DoE) approach to systematically evaluate variables:
- Factors: Substituent positions on the pyrimidine ring, phenethyl chain length, and solvent polarity during synthesis.
- Response variables: Bioactivity (e.g., IC₅₀ in enzyme assays), solubility, and stability.
- Statistical analysis: Apply a fractional factorial design (e.g., 2⁴⁻¹) to minimize experiments while maximizing data robustness . For example, vary nitro-group positioning and measure cytotoxicity against cancer cell lines (e.g., MTT assay) .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Answer: Address discrepancies through:
- Assay validation: Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays).
- Physicochemical profiling: Measure logP (octanol/water partition coefficient) to assess membrane permeability, which may explain variability in cell-based vs. cell-free assays .
- Control experiments: Include reference compounds (e.g., known kinase inhibitors) to benchmark activity and rule out assay-specific artifacts .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
Answer:
- pH stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation using LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core modifications: Synthesize analogs with variations in the nitro group (e.g., reduction to amine) or piperidine-dione substituents.
- Bioisosteric replacement: Substitute the phenethyl group with benzyl or cyclohexylethyl moieties to assess steric/electronic effects .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
Q. What are the best practices for handling data reproducibility issues in catalytic steps?
Answer:
- Catalyst screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for nitro-group reductions and track yields across three independent trials.
- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
- Reagent quality: Use freshly distilled solvents and anhydrous reagents to minimize side reactions .
Q. How can solubility challenges be addressed in formulation studies?
Answer:
- Co-solvent systems: Test combinations of DMSO, PEG-400, and cyclodextrins to enhance aqueous solubility .
- Salt formation: React the compound with HCl or sodium citrate to form water-soluble salts .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) and characterize using dynamic light scattering (DLS) .
Methodological Considerations
- Data presentation: Use tables for comparative yields, spectral data, and bioactivity metrics (see example below).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
